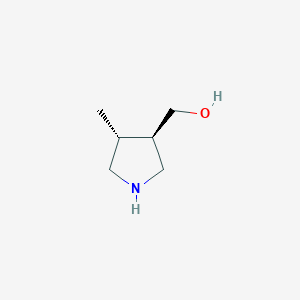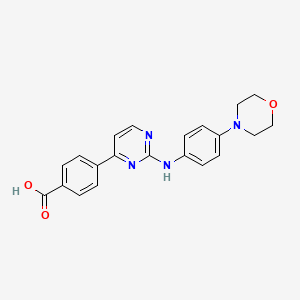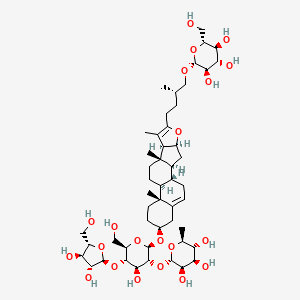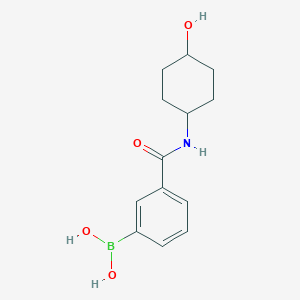
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Overview
Description
“3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C13H18BNO4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylboronic acid group attached to a trans-4-hydroxycyclohexylcarbamoyl group . The molecular weight is approximately 263.097 Da .Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenylboronic acids (PBAs), including 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, have been utilized in the field of optical modulation. A study demonstrated that PBAs conjugated with polyethylene glycol enable the aqueous dispersion of single-walled carbon nanotubes and quenching of near-infrared fluorescence in response to saccharide binding. This showcases their potential in saccharide recognition applications (Mu et al., 2012).
Applications in Carbohydrate Chemistry
In carbohydrate chemistry, phenylboronic acids are significant for synthesizing specifically substituted or oxidized sugar derivatives. They form cyclic esters with diols, which are useful in the isolation of compounds and can withstand conditions like esterifying and oxidizing, making them versatile in carbohydrate chemistry (Ferrier, 1972).
Tumor Targeting and Penetration
A study on phenylboronic acid-decorated nanoparticles revealed their enhanced tumor-targeting and penetration capabilities. These nanoparticles showed efficient tumor-homing activity, which can improve tumor accumulation and antitumor effect (Wang et al., 2016).
Molecular Docking and Anti-apoptotic Properties
Phenylboronic acids, including derivatives like 3-formylphenylboronic acid, have been used in molecular docking studies with anti-apoptotic proteins, indicating their potential in the synthesis of inhibitors for certain enzymes (Tanış et al., 2020).
Smart Hydrogel Development
Phenylboronic acids have been used in developing intelligent bio-hydrogels with glucose and pH-responsiveness, like cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels. These hydrogels have potential applications in various fields, including drug delivery systems (Peng et al., 2018).
Catalytic Applications in Organic Synthesis
Phenylboronic acids serve as efficient catalysts in organic synthesis, such as in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages like operational simplicity and minimal environmental pollution (Nemouchi et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that boronic acids are often used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid would act as a nucleophile. The boronic acid moiety would undergo transmetalation with a palladium (II) complex, transferring the organic group attached to boron to the palladium .
Biochemical Pathways
In general, suzuki-miyaura coupling reactions are used to form carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (2630973 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are often well-absorbed.
Result of Action
Given its potential role in suzuki-miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context .
Action Environment
The action of this compound is likely influenced by environmental factors such as temperature and the presence of a palladium catalyst. For instance, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen or moisture. The presence of a palladium catalyst is also crucial for its role in Suzuki-Miyaura coupling reactions .
properties
IUPAC Name |
[3-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c16-12-6-4-11(5-7-12)15-13(17)9-2-1-3-10(8-9)14(18)19/h1-3,8,11-12,16,18-19H,4-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAACPSTIIWUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674315 | |
| Record name | {3-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-71-4 | |
| Record name | {3-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

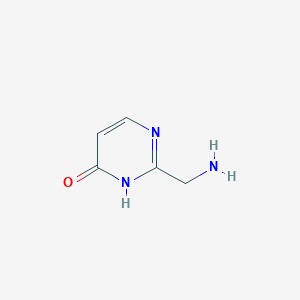
![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)
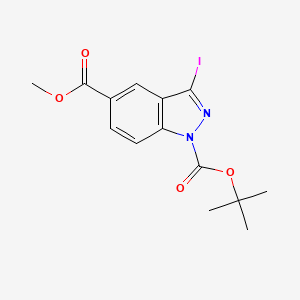
![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)
